3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound belonging to the pyrrolidine family This compound features a pyrrolidine-2,5-dione core substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The core structure can be synthesized by the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: Used in the formulation of diagnostic agents for medical imaging and tests.
Industry
Polymer Production: Utilized in the production of specialty polymers with unique characteristics.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Methoxyphenyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with reversed substituents.
3-[(4-Ethoxyphenyl)amino]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione: Hydroxy group instead of methoxy.
3-[(4-Methylphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Methyl group instead of ethoxy.
Uniqueness
Substituent Effects: The specific combination of ethoxy and methoxy groups imparts unique electronic and steric properties.
Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-16-8-4-13(5-9-16)20-17-12-18(22)21(19(17)23)14-6-10-15(24-2)11-7-14/h4-11,17,20H,3,12H2,1-2H3 |
InChI Key |
DHSCNHZQWPVGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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